molecular formula C6H9N3O2 B14343493 N-(3,4-Dimethyl-1,2-oxazol-5-yl)urea CAS No. 99980-24-2

N-(3,4-Dimethyl-1,2-oxazol-5-yl)urea

Cat. No.: B14343493
CAS No.: 99980-24-2
M. Wt: 155.15 g/mol
InChI Key: PIJAZECBFDYUPN-UHFFFAOYSA-N
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Description

N-(3,4-Dimethyl-1,2-oxazol-5-yl)urea is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing a five-membered ring with one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a urea group attached to the oxazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethyl-1,2-oxazol-5-yl)urea typically involves the reaction of 3,4-dimethyl-1,2-oxazole with an isocyanate. One common method is the reaction of 3,4-dimethyl-1,2-oxazole with phenyl isocyanate under mild conditions to yield the desired urea derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethyl-1,2-oxazol-5-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include oxazole N-oxides, oxazoline derivatives, and various substituted oxazole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3,4-Dimethyl-1,2-oxazol-5-yl)urea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethyl-1,2-oxazol-5-yl)urea involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, leading to modulation of their activity. The urea group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethyl-1,2-oxazole: The parent compound without the urea group.

    N-(3,4-Dimethyl-1,2-oxazol-5-yl)carbamate: A similar compound with a carbamate group instead of a urea group.

    N-(3,4-Dimethyl-1,2-oxazol-5-yl)thiourea: A thiourea derivative with similar structural features.

Uniqueness

N-(3,4-Dimethyl-1,2-oxazol-5-yl)urea is unique due to the presence of both the oxazole ring and the urea group, which confer distinct chemical and biological properties

Properties

CAS No.

99980-24-2

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

(3,4-dimethyl-1,2-oxazol-5-yl)urea

InChI

InChI=1S/C6H9N3O2/c1-3-4(2)9-11-5(3)8-6(7)10/h1-2H3,(H3,7,8,10)

InChI Key

PIJAZECBFDYUPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)NC(=O)N

Origin of Product

United States

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